3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
描述
属性
IUPAC Name |
3-amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3OS/c16-7-2-1-5(3-8(7)17)9-4-6(15(18,19)20)10-11(21)12(13(22)24)25-14(10)23-9/h1-4H,21H2,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOXSCBAJTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound notable for its unique thieno[2,3-b]pyridine structure. This compound features several functional groups, including an amino group, a carboxamide moiety, and trifluoromethyl and dichlorophenyl substituents. These structural characteristics contribute to its potential biological activity and therapeutic applications.
- Molecular Formula : C21H12Cl2F3N3OS
- Molecular Weight : Approximately 421.24 g/mol
- CAS Number : 618078-69-6
The presence of halogenated substituents and the thieno[2,3-b]pyridine core suggests that this compound may exhibit significant biological activities, particularly in anticancer and antimicrobial domains.
Biological Activity Overview
Recent studies have explored the biological activity of this compound across various assays. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Research indicates that compounds with similar thieno[2,3-b]pyridine structures have demonstrated potent anticancer properties. For instance:
- In vitro studies using colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines showed that derivatives of thieno[2,3-b]pyridine can inhibit cell growth significantly. Compounds exhibiting over 85% inhibition were further analyzed to determine their IC50 values .
| Compound Name | Cell Line | % Inhibition | IC50 (μM) |
|---|---|---|---|
| This compound | HCT116 | >85% | TBD |
| This compound | MDA-MB-231 | >85% | TBD |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific cellular pathways. Studies suggest that it may inhibit microtubule assembly and target phosphoinositide-specific phospholipase C (PI-PLC), which is crucial for cell proliferation signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this compound have shown antimicrobial activity. The presence of the trifluoromethyl group is often associated with increased potency against various microbial strains.
| Compound Name | Microbial Strain | Activity Type |
|---|---|---|
| 6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Staphylococcus aureus | Antimicrobial |
| N-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | E. coli | Anticancer |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of thieno[2,3-b]pyridine analogues demonstrated that modifications at the amino group significantly affected the anticancer potency. The retention of the primary amine was crucial for maintaining high efficacy against cancer cell lines .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various thieno derivatives against common pathogens. The results indicated that the incorporation of halogen atoms enhanced the compounds' activity against resistant strains of bacteria .
相似化合物的比较
Table 1: Structural and Physical Comparison
Key Observations :
Trifluoromethyl vs. Phenyl at R4 : The trifluoromethyl group (CF3) at position 4, as seen in the target compound and others (Ev5, Ev6), enhances electron-withdrawing effects and lipophilicity compared to phenyl-substituted analogues (e.g., Ev21) .
R6 Substituents : The target’s 3,4-dichlorophenyl group introduces stronger steric and electronic effects than thiophen-2-yl (Ev5, Ev6) or p-tolyl (Ev21). Chlorine atoms increase hydrophobicity and may improve target binding via halogen bonding .
N-Phenyl Modifications : Derivatives with electron-deficient aryl groups (e.g., 4-fluoro-2-nitrophenyl in Compound 3, Ev5) exhibit higher yields (92%) compared to bulkier substituents, suggesting synthetic efficiency correlates with substituent electronic properties .
Table 2: Activity Comparison
Key Insights :
- Electron-Withdrawing Groups : CF3 and halogens (Cl, F) are prevalent in active compounds, suggesting their role in enhancing target affinity and resistance to oxidative metabolism .
- Dichlorophenyl vs. Monosubstituted Phenyl: The target’s 3,4-dichlorophenyl may offer superior binding compared to monosubstituted analogues (e.g., 4-chlorophenyl in Compound 5, Ev5) due to synergistic electronic effects .
- N-Phenyl Polar Groups: Nitro or cyano substituents (e.g., Compound 11, Ev6) improve activity but may compromise solubility, necessitating formulation optimization .
常见问题
Basic Research Questions
What are the recommended synthetic routes for 3-amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide?
The synthesis typically involves multi-step reactions starting with the assembly of the thieno[2,3-b]pyridine core. Key steps include:
- Cyclocondensation : Reacting substituted pyridine precursors with sulfur-containing reagents under controlled temperatures (e.g., 80–120°C) to form the thienopyridine scaffold .
- Functionalization : Introducing the 3,4-dichlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and anhydrous conditions .
- Carboxamide Formation : Reacting the intermediate with activated carbonyl agents (e.g., CDI or HATU) in polar aprotic solvents like DMF .
Purification : Use column chromatography (silica gel) or preparative HPLC (C18 columns, acetonitrile/water gradients) to achieve >95% purity .
How is structural characterization performed for this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and scaffold integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, CF group at δ 120–125 ppm in C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 464.1) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogues with dichlorophenyl groups .
What methods ensure purity assessment and quality control?
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using gradients of acetonitrile/water (0.1% TFA) to detect impurities (<1%) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., decomposition onset >200°C) .
Advanced Research Questions
How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for key steps like cyclocondensation .
- Reaction Path Search : Combine computational screening (e.g., artificial force-induced reaction method) with experimental feedback to prioritize high-yield conditions .
- Solvent Optimization : Predict solvent effects using COSMO-RS to enhance solubility and reaction efficiency .
What strategies resolve contradictions in reported biological activity data?
- Orthogonal Assays : Cross-validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .
- Metabolic Stability Tests : Perform in vitro microsomal assays (human/rat liver microsomes) to rule out false negatives due to rapid degradation .
- Dose-Response Analysis : Use Hill slopes and IC curves to distinguish specific activity from off-target effects .
How are structure-activity relationships (SAR) investigated for analogues?
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or trifluoromethyl groups to assess impacts on potency .
- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or nitrile groups to evaluate pharmacokinetic improvements .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to predict activity cliffs and guide synthetic priorities .
What methods validate target engagement in cellular systems?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding in lysates or live cells .
- Knockdown/Rescue Experiments : Use siRNA or CRISPR to confirm phenotype dependency on the putative target .
- Immunofluorescence : Localize compound effects on subcellular structures (e.g., mitochondrial membrane potential) .
How is metabolic stability evaluated during preclinical development?
- Microsomal Incubations : Measure half-life (t) in human liver microsomes with NADPH cofactors .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction available for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
